![molecular formula C16H16Cl2N2O2 B4709571 N-(3,4-dichlorophenyl)-N'-(2-propoxyphenyl)urea](/img/structure/B4709571.png)
N-(3,4-dichlorophenyl)-N'-(2-propoxyphenyl)urea
Overview
Description
N-(3,4-dichlorophenyl)-N'-(2-propoxyphenyl)urea, commonly known as diuron, is a herbicide that is widely used in agriculture and horticulture to control weeds. Diuron belongs to the family of substituted ureas, which are a class of chemicals that inhibit photosynthesis in plants.
Mechanism of Action
The mechanism of action of diuron involves the inhibition of photosynthesis in plants. Diuron binds to the D1 protein of photosystem II, which is responsible for the light-dependent reactions of photosynthesis. This results in the disruption of electron transport and the production of reactive oxygen species, which ultimately leads to the death of the plant.
Biochemical and Physiological Effects:
Diuron has been shown to have a range of biochemical and physiological effects on plants. It inhibits the activity of photosystem II, which leads to a decrease in chlorophyll content and a reduction in photosynthetic activity. Diuron also affects the synthesis of proteins and nucleic acids, which are essential for plant growth and development.
Advantages and Limitations for Lab Experiments
Diuron is a widely used herbicide, which makes it readily available for research purposes. It is also relatively inexpensive, which makes it an attractive option for studies with limited funding. However, diuron has some limitations for lab experiments. It has a high affinity for soil particles, which can make it difficult to extract from soil samples. Diuron is also toxic to some non-target organisms, which can limit its use in certain experiments.
Future Directions
There are several future directions for research on diuron. One area of interest is the development of new formulations and application methods that can improve the efficacy of diuron while reducing its environmental impact. Another area of research is the investigation of the long-term effects of diuron on soil health and microbial communities. Additionally, there is a need for further studies on the potential health effects of diuron exposure in humans and animals.
Conclusion:
In conclusion, diuron is a widely used herbicide that has been extensively studied for its herbicidal properties. It inhibits photosynthesis in plants by binding to the D1 protein of photosystem II. Diuron has a range of biochemical and physiological effects on plants, and it has advantages and limitations for lab experiments. There are several future directions for research on diuron, including the development of new formulations and application methods and the investigation of its long-term effects on soil health and human health.
Scientific Research Applications
Diuron has been extensively studied for its herbicidal properties. It has been shown to be effective in controlling a wide range of weeds, including annual and perennial grasses, broadleaf weeds, and sedges. Diuron is also used in combination with other herbicides to enhance their efficacy.
properties
IUPAC Name |
1-(3,4-dichlorophenyl)-3-(2-propoxyphenyl)urea | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16Cl2N2O2/c1-2-9-22-15-6-4-3-5-14(15)20-16(21)19-11-7-8-12(17)13(18)10-11/h3-8,10H,2,9H2,1H3,(H2,19,20,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BUGJUJMQTJMYOA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=CC=C1NC(=O)NC2=CC(=C(C=C2)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16Cl2N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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